3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide
Description
This compound features a propanamide backbone with a 4-methoxyphenyl group at the 3-position and a triazolo[3,4-b][1,3]thiazole moiety as the N-substituent. The triazolo-thiazole core comprises a fused triazole-thiazole ring system, which distinguishes it from other triazole-containing heterocycles.
Properties
IUPAC Name |
N-(5,6-dihydro-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S/c1-20-11-5-2-10(3-6-11)4-7-12(19)15-13-16-17-14-18(13)8-9-21-14/h2-3,5-6H,4,7-9H2,1H3,(H,15,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLMYJGDKZGUBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=NN=C3N2CCS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide typically involves the reaction of 3-phenyl-2-propynal with 3-substituted 4-amino-4H-1,2,4-triazole-5-thiols. This reaction is carried out in the presence of a suitable solvent such as acetonitrile and a catalyst like manganese dioxide (MnO2) under reflux conditions for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds containing triazole and thiazole rings exhibit significant antimicrobial properties. For instance, derivatives of triazoles have been shown to inhibit the growth of various bacteria and fungi. The specific compound has been evaluated for its efficacy against resistant strains of pathogens, demonstrating potential as an antimicrobial agent .
Anticancer Properties
The compound has been investigated for its anticancer effects due to its ability to modulate protein-protein interactions involved in cancer cell proliferation. Studies have shown that it can inhibit the MDM2-p53 interaction, leading to increased apoptosis in cancer cells .
Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been attributed to its ability to inhibit key inflammatory pathways. It has been reported to suppress the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro, making it a candidate for treating inflammatory diseases.
Case Study 1: Anticancer Activity
A study conducted on various triazole-thiazole derivatives demonstrated that the target compound exhibited significant cytotoxicity against human breast cancer cell lines (MCF-7). The mechanism was linked to cell cycle arrest at the G2/M phase and induction of apoptosis through mitochondrial pathways .
Case Study 2: Anti-inflammatory Mechanism
In vitro experiments using human microglia cells revealed that the compound effectively reduced nitric oxide production upon stimulation with lipopolysaccharides (LPS). This effect was mediated by inhibition of the NF-kB signaling pathway, highlighting its potential for treating neuroinflammatory conditions.
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological processes. For instance, it may inhibit the activity of enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Thiadiazole-containing analogs () may undergo faster oxidation due to electron-deficient cores, whereas the thiazole in the main compound could enhance metabolic stability .
Biological Activity
The compound 3-(4-methoxyphenyl)-N-{5H,6H-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl}propanamide , also referred to as S346-0088 , is a synthetic derivative that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, anticancer, and antimicrobial properties based on various research studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a complex structure that incorporates both triazole and thiazole moieties. These structural features are critical for its biological activity.
| Property | Details |
|---|---|
| Molecular Formula | C22H24N4O2 |
| IUPAC Name | This compound |
| SMILES | COc1ccc(CCC(Nc(cc2)ccc2-c2nnc3n2CCCC3)=O)cc1 |
Antioxidant Activity
Research has demonstrated that compounds with similar structures exhibit significant antioxidant properties. For instance, a related series of triazole derivatives showed potent DPPH free radical scavenging activity with IC50 values indicating effective antioxidant potential. The compound 2d , a close analogue of our target compound, exhibited an IC50 value of 16.97 µg/mL for antioxidant activity .
Anticancer Activity
The anticancer potential of triazole-thiazole derivatives has been extensively studied. The National Cancer Institute (NCI) evaluated various compounds in this class against a panel of 60 cancer cell lines. Compounds similar to This compound demonstrated moderate to high growth inhibition rates against leukemia cell lines (e.g., CCRF-CEM), with one compound achieving a growth inhibition percentage of 44.59% .
Antimicrobial Activity
Several studies have highlighted the antimicrobial efficacy of triazole and thiazole derivatives. A recent study assessed the antifungal properties of synthesized compounds against various Candida strains. The results indicated that certain derivatives exhibited significant antifungal activity against strains such as Candida albicans and Candida glabrata, suggesting that the incorporation of methoxyphenyl and thiazole groups enhances antimicrobial efficacy .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. The presence of electron-donating groups like methoxy on the phenyl ring has been associated with increased potency in anticancer and antimicrobial activities. The structural configuration also plays a vital role; for instance:
- Thiazole and Triazole Moieties : These heterocycles are essential for eliciting biological responses.
- Methoxy Substitution : Enhances lipophilicity and may improve cellular uptake.
Case Studies
Several studies have synthesized derivatives of triazole-thiazole compounds and evaluated their biological activities:
- Antioxidant Screening : A series of synthesized compounds were tested using the DPPH method, revealing promising antioxidant capabilities.
- In Vivo Studies : Compounds were tested in streptozotocin-induced diabetic models showing blood glucose-lowering effects alongside antioxidant activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
